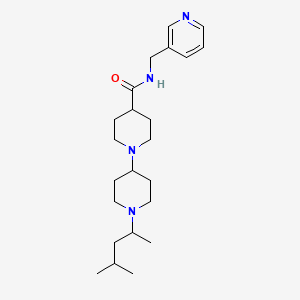
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based drugs and is currently being investigated for its potential to treat a variety of diseases.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinases AKT and ERK, which are known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and invasion of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its potency and specificity. It has been shown to have potent anti-cancer and anti-inflammatory effects at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its relatively complex synthesis process, which may limit its widespread use in the laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and to identify potential biomarkers that can be used to predict patient response to this drug. Finally, more research is needed to determine the safety and efficacy of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in clinical trials, with the ultimate goal of developing this compound into a viable therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,4-difluorobenzoyl chloride, which is then reacted with 4-fluoroaniline to form the intermediate product. The final step involves the reaction of the intermediate product with piperidine to yield 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine are vast and varied. Scientific research has shown that this compound has potent anti-inflammatory and anti-cancer properties. It has been studied extensively for its potential to treat various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-13-4-6-14(7-5-13)22-15-2-1-9-23(11-15)18(24)12-3-8-16(20)17(21)10-12/h3-8,10,15,22H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFMVYOLLSLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-{[(3-methoxy-2-pyrazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6137901.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6137909.png)
![N-(4-fluorophenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6137913.png)
![2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B6137925.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6137930.png)
![1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B6137934.png)
![methyl 4-{[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6137942.png)
![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)


![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)